Boc-gly-pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-gly-pro-OH, also known as tert-butyloxycarbonylglycyl-L-proline, is a derivative of glycine and proline. It is a peptide compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of glycine. This protecting group is commonly used in peptide synthesis to shield the amino functionality during chemical reactions, allowing for selective deprotection and subsequent coupling reactions with other amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-gly-pro-OH typically involves the protection of the amino group of glycine with a tert-butyloxycarbonyl group, followed by coupling with proline. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction conditions often include the presence of a base such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by sequentially adding protected amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Boc-gly-pro-OH undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Hydrolysis: The ester bond in this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.
Hydrolysis: Sodium hydroxide (NaOH) in water.
Major Products Formed
Deprotection: Glycyl-L-proline.
Coupling: Peptides with extended amino acid chains.
Hydrolysis: Glycyl-L-proline and tert-butanol.
Scientific Research Applications
Boc-gly-pro-OH is widely used in scientific research due to its versatility and applications in peptide synthesis and biochemical studies. Some of its key applications include:
Peptide Synthesis: This compound is used as a building block in solid-phase peptide synthesis (SPPS) to assemble peptide chains with precise control over sequence and length.
Enzymatic Assays: It serves as a substrate in enzymatic assays to investigate the specificity and activity of various peptidases and proteases.
Biochemical Research: Structural modifications of this compound have been studied to enhance its stability, bioavailability, and affinity towards target molecules, facilitating the development of molecular probes.
Mechanism of Action
The mechanism of action of Boc-gly-pro-OH primarily involves its role as a protected amino acid derivative. The Boc protecting group shields the amino functionality during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions with other amino acids. This selective protection and deprotection enable the precise assembly of peptide chains in solid-phase peptide synthesis (SPPS) .
Comparison with Similar Compounds
Boc-gly-pro-OH can be compared with other Boc-protected amino acids and peptides, such as:
Boc-L-proline: Similar to this compound, Boc-L-proline is used in peptide synthesis and features a Boc protecting group attached to the amino group of proline.
Boc-gly-OH: This compound is a Boc-protected glycine derivative used in peptide synthesis.
Uniqueness
This compound is unique due to its specific combination of glycine and proline, which imparts distinct structural and functional properties.
Properties
CAS No. |
14296-92-5 |
---|---|
Molecular Formula |
C12H20N2O5 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-7-9(15)14-6-4-5-8(14)10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17) |
InChI Key |
CMSBRKBRYYDCFQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.